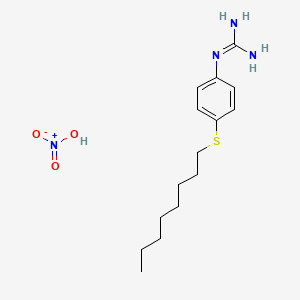
Nitric acid;2-(4-octylsulfanylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;2-(4-octylsulfanylphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with an octylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including nitric acid;2-(4-octylsulfanylphenyl)guanidine, typically involves the reaction of amines with activated guanidine precursors. One common method is the addition of amines to carbodiimides . Another approach involves the use of thioureas in conjunction with thiophilic metal salts . The reaction conditions are generally mild, and the reactions can be carried out in various solvents, including water and ethanol .
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient route to N,N′-disubstituted guanidines . The process is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;2-(4-octylsulfanylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nitrating agents like nitric acid for electrophilic aromatic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the phenyl ring .
Scientific Research Applications
Nitric acid;2-(4-octylsulfanylphenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of nitric acid;2-(4-octylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable guanidinium cations, which interact with negatively charged biological molecules . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Guanidine Nitrate: A colorless, water-soluble salt used as a precursor for nitroguanidine and in pyrotechnics.
S-Methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidines.
Di(imidazole-1-yl)methanimine: A guanylating reagent used for the stepwise synthesis of N,N′-disubstituted guanidines.
Uniqueness
Nitric acid;2-(4-octylsulfanylphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylsulfanyl group enhances its lipophilicity, making it suitable for applications that require membrane permeability .
Properties
CAS No. |
214466-97-4 |
|---|---|
Molecular Formula |
C15H26N4O3S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
nitric acid;2-(4-octylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C15H25N3S.HNO3/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)18-15(16)17;2-1(3)4/h8-11H,2-7,12H2,1H3,(H4,16,17,18);(H,2,3,4) |
InChI Key |
SIZUMUITJAFGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















